4-Ethylbenzoic acid, morpholide
CAS No.:
Cat. No.: VC14306609
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO2 |
|---|---|
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (4-ethylphenyl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C13H17NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 |
| Standard InChI Key | JYYGRJIDXBRVHD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with an ethyl group at the para position and a morpholine ring connected via an amide bond. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) introduces significant polarity and hydrogen-bonding capacity, which influences solubility and reactivity . The IUPAC Standard InChIKey (JYYGRJIDXBRVHD-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration .
Physical Characteristics
4-Ethylbenzoic acid, morpholide typically presents as a white to beige crystalline solid with a melting point of 112–113°C . It exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO) . These properties make it suitable for reactions in non-aqueous media.
Table 1: Comparative Physicochemical Properties of Benzoic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |
|---|---|---|---|---|
| 4-Ethylbenzoic acid | 150.17 | 122–124 | Low | |
| Benzoic acid | 122.12 | 122 | Moderate | |
| 4-Ethylbenzoic acid, morpholide | 219.28 | 112–113 | Very Low |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-ethylbenzoic acid, morpholide typically involves a two-step process:
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Ethylation of Benzoic Acid: Friedel-Crafts alkylation introduces the ethyl group to benzoic acid using ethyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) .
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Morpholine Conjugation: The carboxylic acid group undergoes nucleophilic acyl substitution with morpholine in the presence of coupling agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) .
A 2019 study demonstrated the use of 4-ethylbenzoic acid derivatives as structure-modulating agents in MOF synthesis, where the ethyl group enhanced framework stability by steric hindrance .
Industrial-Scale Production
Sigma-Aldrich lists 4-ethylbenzoic acid, morpholide as available in 5 g quantities (priced at $52.60), indicating its niche but growing demand in research settings . Scalability challenges include optimizing reaction yields (>80%) and minimizing byproducts like 3-ethyl isomers, which require chromatographic separation .
Applications in Scientific Research
Pharmaceutical Development
The morpholine group enhances blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) drug candidates . Preclinical studies suggest inhibitory activity against cytochrome P450 enzymes, though full pharmacokinetic profiles remain under investigation .
Materials Chemistry
In MOF synthesis, 4-ethylbenzoic acid, morpholide acts as a monodentate ligand for lanthanides. A 2010 crystallographic study revealed that lanthanum(III) complexes with this ligand form 1D polymeric chains stabilized by π-π stacking interactions . These materials exhibit potential in gas storage and heterogeneous catalysis.
Organic Synthesis
The compound serves as a directing group in transition metal-catalyzed reactions. For example, a 2012 study reported ruthenium(II)-mediated ortho-hydroxylation of ethyl benzoates, where the morpholide derivative improved regioselectivity by 40% compared to methyl analogs .
Interaction Studies and Reactivity
Chemical Reactivity
The morpholide group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, regenerating 4-ethylbenzoic acid. This reversibility is exploited in prodrug designs, where controlled release at target sites minimizes off-target effects .
Comparative Analysis with Structural Analogs
Electronic Effects
The ethyl group’s electron-donating inductive effect (+I) increases electron density on the benzene ring, enhancing electrophilic substitution rates at the ortho and para positions. Comparative studies show that nitration of 4-ethylbenzoic acid, morpholide proceeds 1.8× faster than 4-methyl analogs .
Steric Considerations
The ethyl substituent’s bulkiness (van der Waals volume = 26.7 ų) impacts crystal packing. X-ray diffraction data reveal a 7.2° dihedral angle between the benzene and morpholine rings, reducing intermolecular interactions compared to planar derivatives .
Recent Advances and Future Directions
Catalytic Innovations
A 2025 patent application describes palladium-catalyzed coupling reactions using 4-ethylbenzoic acid, morpholide as a ligand, achieving turnover numbers (TON) exceeding 10⁵ in Suzuki-Miyaura cross-couplings .
Environmental Impact
Biodegradation studies indicate partial breakdown by Pseudomonas spp. within 14 days under aerobic conditions, though ethyl group oxidation remains a rate-limiting step . Computational models predict a half-life of 23 days in soil, necessitating further ecotoxicological assessments .
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